molecular formula C9H9BrO B2357959 1-(5-Bromo-2-methylphenyl)ethanone CAS No. 90326-54-8

1-(5-Bromo-2-methylphenyl)ethanone

Cat. No.: B2357959
CAS No.: 90326-54-8
M. Wt: 213.074
InChI Key: ZNMVYUFRYQVCRD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)ethanone is a chemical compound with the CAS Number: 90326-54-8 . It has a molecular weight of 213.07 g/mol . The IUPAC name for this compound is 1-(5-bromo-2-methylphenyl)ethan-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 . This indicates the molecular structure of the compound. The Canonical SMILES representation is CC1=C(C=C(C=C1)Br)C(=O)C .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 213.07 g/mol . The compound has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Antimicrobial Properties

  • Molecular Docking and ADMET Studies : Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, demonstrates significant antimicrobial properties. Molecular docking studies reveal its binding efficacy with various proteins in Staphylococcus aureus. It also shows good ADMET properties, indicating its potential as an antimicrobial agent (Medicharla SRI Satya et al., 2022).

Anticholinesterase Activity

  • Synthesis and Biological Evaluation : A study focused on synthesizing various 1-(substituted phenyl)ethanone derivatives, including those similar to 1-(5-Bromo-2-methylphenyl)ethanone, to evaluate their anticholinesterase activities. These compounds showed significant inhibitory effects, particularly those with electron-donating substituents (Usama Abu Mohsen et al., 2014).

Enzyme Inhibition and Antioxidant Properties

  • Benzyl Phenyl Ketone Derivatives : Research on benzyl phenyl ketone derivatives, which include structures similar to this compound, has revealed their potential as enzyme inhibitors and antioxidants. These compounds exhibited antibacterial and antiproliferative properties, particularly against E. coli and S. aureus (Y. Vásquez-Martínez et al., 2019).

Immunomodulatory Effects

  • Biological Activities of Thiazolo-Benzimidazole Derivatives : In a study involving 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, significant immunosuppressive and immunostimulatory effects were observed. These compounds also showed cytotoxicity against various carcinoma cells, indicating their potential in immunotherapy and cancer research (H. Abdel‐Aziz et al., 2011).

Antimicrobial Evaluation of Isonicotinate Derivatives

  • Synthesis and Characterization of Isonicotinate Derivatives : Studies involving compounds similar to this compound, such as 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, have demonstrated significant antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents (S. Viveka et al., 2013).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMVYUFRYQVCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90326-54-8
Record name 1-(5-bromo-2-methylphenyl)ethan-1-one
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